4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (5-(phenylmethyl)-3-furanyl)methyl ester, (3aalpha,4alpha,7alpha,7aalpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (5-(phenylmethyl)-3-furanyl)methyl ester, (3aalpha,4alpha,7alpha,7aalpha)- is a complex organic compound with a unique structure It is characterized by its tricyclic framework and the presence of a furan ring, which contributes to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (5-(phenylmethyl)-3-furanyl)methyl ester involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the tricyclic core: This can be achieved through a Diels-Alder reaction, which forms the bicyclic system.
Functionalization of the core: Introduction of the carboxylic acid group and subsequent esterification to form the carboxylic acid ester.
Attachment of the furan ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (5-(phenylmethyl)-3-furanyl)methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary widely, but often involve the use of catalysts such as palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (5-(phenylmethyl)-3-furanyl)methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as enzymes and receptors.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (5-(phenylmethyl)-3-furanyl)methyl ester involves its interaction with specific molecular targets. These interactions can include:
Binding to enzymes: The compound may act as an inhibitor or activator of certain enzymes, affecting their activity.
Receptor interactions: It can bind to receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses.
Pathway modulation: The compound may influence metabolic or signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, ethyl ester: Similar tricyclic structure but with an ethyl ester group instead of the furan ring.
Ethyl hexahydro-4,7-methanoindane-3a-carboxylate: Another related compound with a similar core structure but different functional groups.
Uniqueness
The presence of the furan ring in 4,7-Methano-3aH-indene-3a-carboxylic acid, octahydro-, (5-(phenylmethyl)-3-furanyl)methyl ester distinguishes it from other similar compounds. This structural feature can significantly influence its chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications.
Properties
CAS No. |
109430-43-5 |
---|---|
Molecular Formula |
C23H26O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(5-benzylfuran-3-yl)methyl (1S,2R,6R,7R)-tricyclo[5.2.1.02,6]decane-2-carboxylate |
InChI |
InChI=1S/C23H26O3/c24-22(23-10-4-7-21(23)18-8-9-19(23)13-18)26-15-17-12-20(25-14-17)11-16-5-2-1-3-6-16/h1-3,5-6,12,14,18-19,21H,4,7-11,13,15H2/t18-,19+,21-,23-/m1/s1 |
InChI Key |
YMNSHWAPVHSSOA-MHXAIHSWSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H]3CC[C@@H](C3)[C@@]2(C1)C(=O)OCC4=COC(=C4)CC5=CC=CC=C5 |
Canonical SMILES |
C1CC2C3CCC(C3)C2(C1)C(=O)OCC4=COC(=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.